

Quantum Mechanical Insights into 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloropyrimidine-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and reactive properties of **2,6-Dichloropyrimidine-4-carboxamide**. While specific experimental data for this molecule is not extensively published, this paper outlines a robust computational methodology based on established practices for similar pyrimidine derivatives, offering a predictive framework for its molecular behavior. Such insights are invaluable in the fields of medicinal chemistry and drug discovery for understanding molecular interactions and guiding rational drug design.

Introduction to Computational Analysis

Quantum mechanical (QM) calculations serve as a powerful tool in modern chemistry, providing detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.^{[1][2]} Methods such as Density Functional Theory (DFT) have become standard for predicting molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.^{[3][4]} For a molecule like **2,6-Dichloropyrimidine-4-carboxamide**, a substituted pyrimidine, these computational approaches can predict its reactivity, stability, and potential interaction sites with biological targets. Pyrimidine and its derivatives are of significant interest in pharmacology due to their presence in a wide array of biologically active compounds.^[5]

Methodologies: A Detailed Computational Protocol

The following section details a robust and widely accepted protocol for performing quantum mechanical calculations on halogenated pyrimidine derivatives like **2,6-Dichloropyrimidine-4-carboxamide**. This methodology is synthesized from best practices in computational chemistry.[3][6][7]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[8]

- Method: Density Functional Theory (DFT)
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[9][10]
- Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) for describing anions and excited states, and polarization functions (d,p) for a more accurate description of bonding.[11]
- Software: Gaussian, ORCA, or similar quantum chemistry software packages.[4]

The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

- To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
- To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

Electronic Property Calculations

With the optimized geometry, a series of calculations are performed to determine the electronic properties of the molecule.

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[12][13] A smaller gap suggests higher reactivity.
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[16][17] This is particularly useful in drug design for understanding ligand-receptor interactions.[17][18]

Data Presentation: Illustrative Computational Results

The following tables present illustrative quantitative data for a representative pyrimidine derivative, calculated using the methodologies described above. Note: This data is for illustrative purposes and does not represent experimentally verified values for **2,6-Dichloropyrimidine-4-carboxamide**.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Bond/Angle	Calculated Value
Bond Length (Å)	C2 - N1	1.34
C4 - C5		1.42
C2 - Cl1		1.74
C6 - Cl2		1.74
C4 - C(O)		1.50
C(O) - N(H2)		1.36
Bond Angle (°)	N1 - C2 - N3	126.5
C4 - C5 - C6		117.0
Dihedral Angle(°)	Cl1-C2-N1-C6	180.0

Table 2: Calculated Vibrational Frequencies (Illustrative, Prominent Modes)

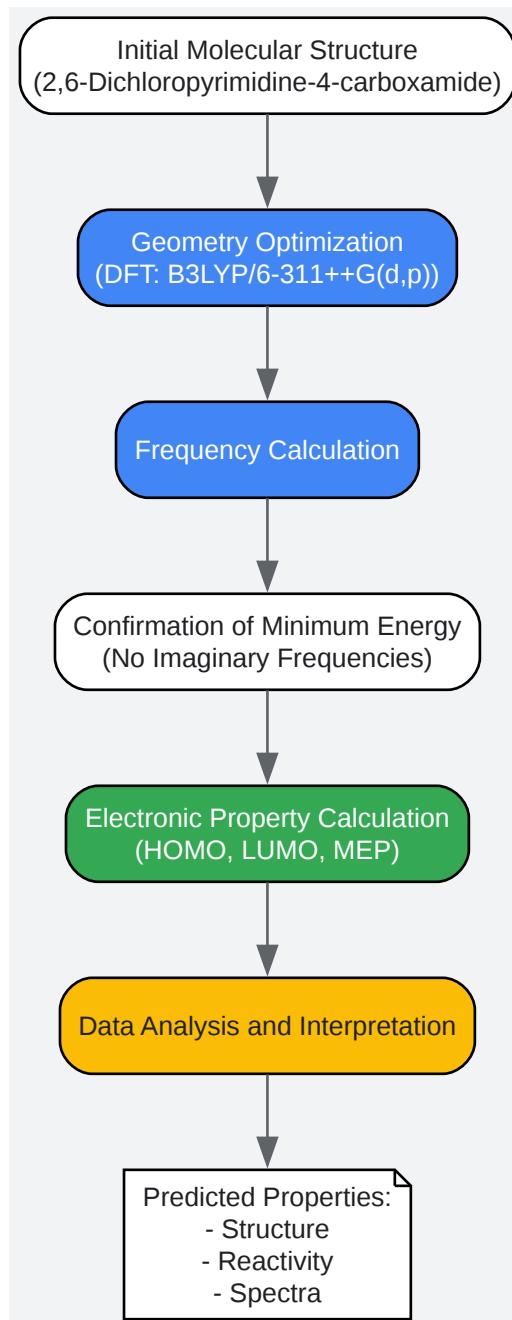
Wavenumber (cm ⁻¹)	Assignment	Intensity
3450	N-H asymmetric stretch	High
3350	N-H symmetric stretch	Medium
1680	C=O stretch	High
1580	Pyrimidine ring stretch	High
1250	C-N stretch	Medium
780	C-Cl stretch	High

Table 3: Electronic Properties (Illustrative)

Property	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-1.89
HOMO-LUMO Energy Gap (ΔE)	5.36
Dipole Moment (Debye)	3.45

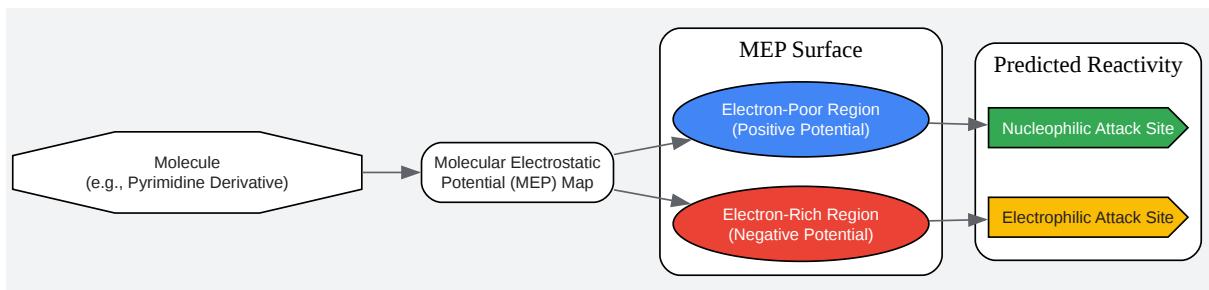
Visualizations

Visual representations are critical for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.



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Caption: General workflow for quantum mechanical calculations.



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Caption: Conceptual diagram of Molecular Electrostatic Potential.

Conclusion

The application of quantum mechanical calculations, particularly Density Functional Theory, provides a powerful predictive framework for understanding the physicochemical properties of **2,6-Dichloropyrimidine-4-carboxamide**. By employing the detailed methodologies outlined in this guide, researchers can obtain valuable data on the molecule's geometry, stability, and electronic characteristics. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers critical insights into its reactivity and potential as a pharmacophore. These computational approaches are indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

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